N-(5-氟吡啶-2-基)-6-甲基-4-(嘧啶-5-氧基)吡啶甲酰胺

描述

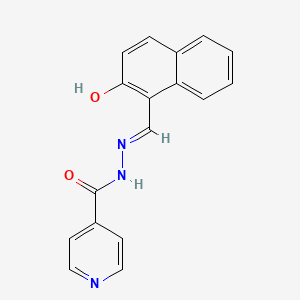

“N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide”, also known as VU0424238, is a novel negative allosteric modulator of metabotropic glutamate receptor subtype 5 . It was selected for clinical evaluation due to its promising results .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of NMR spectra and high-resolution mass spectra . Unfortunately, the exact synthetic procedures are not detailed in the available sources.

Molecular Structure Analysis

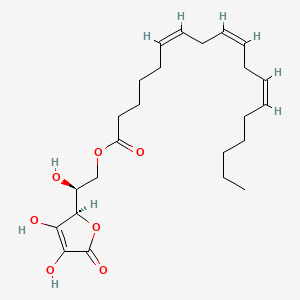

The molecular structure of this compound is represented by the formula C16H12FN5O2 . It contains a fluoropyridinyl group, a methyl group, and a pyrimidinyl-oxy group attached to a picolinamide core .

Physical And Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown solid . Its molecular weight is 325.3 . More specific physical and chemical properties, such as melting point or solubility, are not provided in the available sources.

科学研究应用

Metabotropic Glutamate Receptor Subtype 5 (mGlu5) Antagonist

Auglurant (VU0424238) is a novel and selective mGlu5 antagonist with an IC 50 value of 11 nM (rat) and an IC 50 value of 14 nM (human). It has an acceptable CNS penetration . mGlu5 antagonists are being researched for their potential therapeutic applications in a variety of neurological and psychiatric disorders.

Drug Discovery and Development

Auglurant is used in the field of drug discovery and development. It is a clinical candidate for mGlu5 negative allosteric modulation . However, it failed in non-human primate (NHP) 28-day toxicology due to accumulation of a species-specific aldehyde oxidase (AO) metabolite of the pyrimidine head group .

Metabolism Research

The metabolism of Auglurant involves species-specific enzymes. In rat and cynomolgus monkey, the compound is oxidized to the 6-oxopyrimidine metabolite M1 via an AO-mediated pathway . This research provides valuable insights into the metabolism of drugs and can guide the design of new compounds with improved metabolic stability.

Aldehyde Oxidase (AO) and Xanthine Oxidase (XO) Inhibitor Studies

Studies involving Auglurant have contributed to our understanding of the role of AO and XO in drug metabolism. For instance, hepatic S9 incubations with AO and XO specific inhibitors hydralazine and allopurinol indicated that rat and cynomolgus monkey both oxidized Auglurant to the 6-oxopyrimidine metabolite M1 via an AO-mediated pathway .

Chemical Optimization

Auglurant has been used as a model compound in studies aimed at optimizing the chemical properties of drug candidates. For example, researchers have described the further chemical optimization of Auglurant, an mGlu5 NAM clinical candidate .

Patent Applications

Auglurant is mentioned in several patent applications related to the development of new drugs. These patents disclose negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), synthetic methods for making the compounds, pharmaceutical compositions comprising the compounds, and methods of treating neurological and psychiatric disorders associated with glutamate dysfunction using the compounds and compositions .

作用机制

Target of Action

Auglurant, also known as N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide or VU0424238, primarily targets the metabotropic glutamate receptor 5 (mGluR5) . mGluR5 is a type of glutamate receptor that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .

Mode of Action

Auglurant acts as a negative allosteric modulator (NAM) of mGluR5 . This means it binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, modulating the receptor’s response to glutamate. Specifically, Auglurant inhibits the receptor’s activity, reducing the response to glutamate .

Biochemical Pathways

The primary biochemical pathway affected by Auglurant is the glutamatergic pathway . By inhibiting mGluR5, Auglurant modulates glutamatergic neurotransmission, which can influence various downstream effects, such as synaptic plasticity, learning, and memory .

Result of Action

The molecular and cellular effects of Auglurant’s action primarily involve the modulation of glutamatergic activity. By acting as a negative allosteric modulator of mGluR5, Auglurant can decrease glutamate-induced excitatory neurotransmission . This has been shown to decrease alcohol self-administration in animal models, suggesting potential therapeutic applications in conditions like alcohol use disorder (AUD) .

属性

IUPAC Name |

N-(5-fluoropyridin-2-yl)-6-methyl-4-pyrimidin-5-yloxypyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN5O2/c1-10-4-12(24-13-7-18-9-19-8-13)5-14(21-10)16(23)22-15-3-2-11(17)6-20-15/h2-9H,1H3,(H,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAHIIPVJVMACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C(=O)NC2=NC=C(C=C2)F)OC3=CN=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide | |

CAS RN |

1396337-04-4 | |

| Record name | Auglurant | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396337044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AUGLURANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRN8X62ZW2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of VU0424238 and its downstream effects?

A1: VU0424238 acts as a negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [, , ] Unlike competitive antagonists that bind to the glutamate binding site, VU0424238 binds to an allosteric site on the mGlu5 receptor. [, ] This binding modulates the receptor's conformation, reducing its affinity for glutamate and thereby decreasing downstream signaling. [, ] This modulation of mGlu5 activity is believed to contribute to its anxiolytic-like and antidepressant-like effects. []

Q2: How does the "partial" mGlu5 NAM activity of M-5MPEP differ from the "full" mGlu5 NAM activity of VU0424238, and what are the potential implications?

A2: While both M-5MPEP and VU0424238 act as mGlu5 NAMs, they differ in their extent of receptor blockade. M-5MPEP exhibits "partial" NAM activity, achieving submaximal but saturable blockade of mGlu5. In contrast, VU0424238 demonstrates "full" NAM activity, leading to more complete mGlu5 inhibition. [] Research suggests that this difference in blockade levels might be crucial for cognitive effects. Specifically, full mGlu5 inhibition by compounds like VU0424238, particularly when combined with NMDAR antagonists, might be associated with cognitive impairments, potentially due to the functional interaction between mGlu5 and NMDA receptors. [] This highlights the potential therapeutic advantage of partial mGlu5 NAMs like M-5MPEP, which might offer a wider therapeutic index with reduced cognitive side effects. []

Q3: What are the metabolic pathways of VU0424238 in different species, and why is this significant for drug development?

A3: VU0424238 is primarily metabolized by aldehyde oxidase (AO) and xanthine oxidase (XO) enzymes, but the specific pathways differ across species. [] For instance, while both rats and monkeys metabolize VU0424238 to the 6-oxopyrimidine metabolite (M1) via AO, the secondary oxidation to the 2,6-dioxopyrimidine metabolite (M2) is predominantly mediated by AO in monkeys and XO in rats. [] Understanding these species-specific metabolic differences is crucial for accurate preclinical data interpretation and for selecting appropriate animal models during drug development. These differences highlight the need to characterize the metabolism of AO-metabolized drug candidates in multiple species to ensure the translatability of preclinical findings to humans. []

Q4: What analytical techniques were employed in the characterization of VU0424238, and what information did they provide?

A4: While the provided abstracts don't delve into specific analytical techniques used for VU0424238 characterization, they mention several methods employed in its evaluation:

- Binding studies: These were used to determine the binding affinity (Ki) of VU0424238 to the mGlu5 receptor, establishing its potency as a NAM. []

- PET imaging: Positron Emission Tomography (PET) imaging with a known mGlu5 ligand was employed to assess receptor occupancy in vivo, providing information on the drug's distribution and target engagement in living organisms. []

- Electroencephalography (EEG): EEG was used to investigate the effects of VU0424238 on brain activity in rats, specifically focusing on changes in gamma power as a potential biomarker for arousal and cognitive effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopentyl-N-[2,4-dichloro-3-(isoquinolin-5-yloxymethyl)phenyl]-N-methylacetamide](/img/structure/B605604.png)

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)

![3-[(4-Chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide](/img/structure/B605608.png)

![(2z,4e)-5-[(1s)-3-(Hexylsulfanyl)-1-Hydroxy-2,6,6-Trimethyl-4-Oxocyclohex-2-En-1-Yl]-3-Methylpenta-2,4-Dienoic Acid](/img/structure/B605614.png)